

# Spectroscopic Profile of Ethyl 2-bromo-3-nitrobenzoate: A Technical Guide

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## Compound of Interest

Compound Name: *Ethyl 2-bromo-3-nitrobenzoate*

Cat. No.: B1350319

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-bromo-3-nitrobenzoate** (CAS No: 31706-23-7). The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document collates available spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

## Chemical Structure and Properties

- IUPAC Name: **ethyl 2-bromo-3-nitrobenzoate**
- Molecular Formula: C<sub>9</sub>H<sub>8</sub>BrNO<sub>4</sub>
- Molecular Weight: 274.07 g/mol
- Appearance: Pale-yellow to Yellow-brown Solid

## Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **Ethyl 2-bromo-3-nitrobenzoate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete set of experimentally verified NMR data from a peer-reviewed publication is not readily available in the public domain, data from spectral databases and predicted values provide a reliable reference.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.1 - 8.3	Doublet of Doublets	1H	Aromatic H
~7.8 - 8.0	Doublet of Doublets	1H	Aromatic H
~7.4 - 7.6	Triplet	1H	Aromatic H
4.45	Quartet	2H	$-\text{OCH}_2\text{CH}_3$
1.44	Triplet	3H	$-\text{OCH}_2\text{CH}_3$

Note: Predicted values are based on established substituent effects on the benzene ring.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

No publicly available experimental or predicted  $^{13}\text{C}$  NMR data for **Ethyl 2-bromo-3-nitrobenzoate** was found during the literature search.

## Infrared (IR) Spectroscopy

The IR spectrum of **Ethyl 2-bromo-3-nitrobenzoate** is characterized by the vibrational frequencies of its key functional groups.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1730	Strong	C=O (Ester) stretch
~1530	Strong	Asymmetric NO <sub>2</sub> stretch
~1350	Strong	Symmetric NO <sub>2</sub> stretch
~1250	Strong	C-O (Ester) stretch
~750	Strong	C-Br stretch

Note: The exact peak positions may vary slightly depending on the sample preparation method.

## Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
273/275	~98/~100	[M] <sup>+</sup> (Molecular ion with <sup>79</sup> Br/ <sup>81</sup> Br isotopes)
228/230	Moderate	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
200/202	Moderate	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
154	Moderate	[M - Br - NO <sub>2</sub> ] <sup>+</sup>

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways of aromatic esters and nitro compounds.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 10-20 mg of **Ethyl 2-bromo-3-nitrobenzoate**.
  - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
  - Ensure the sample is fully dissolved; vortex or sonicate if necessary.
- Instrument Parameters ( $^1\text{H}$  NMR):
  - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
  - Pulse Sequence: Standard single-pulse sequence.
  - Number of Scans: 16-32 scans for a good signal-to-noise ratio.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: 0-12 ppm.
  - Reference: Tetramethylsilane (TMS) at 0 ppm.
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer: 100 MHz or higher corresponding to the proton frequency.
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Number of Scans: 1024 or more scans due to the low natural abundance of  $^{13}\text{C}$ .
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: 0-200 ppm.
  - Reference: Solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Place a small amount of the solid **Ethyl 2-bromo-3-nitrobenzoate** sample directly onto the center of the ATR crystal.
  - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans.
  - Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

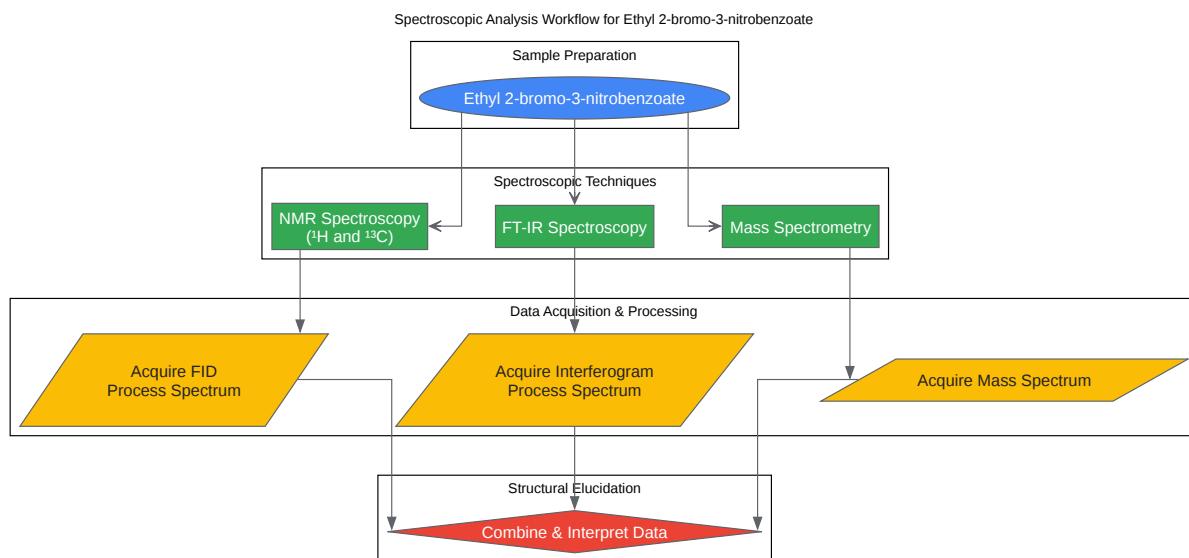
## Mass Spectrometry (MS)

- Sample Introduction:
  - Dissolve a small amount of **Ethyl 2-bromo-3-nitrobenzoate** in a volatile organic solvent (e.g., methanol or acetonitrile).
  - Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).
- Instrument Parameters (Electron Ionization - EI):
  - Ionization Mode: Electron Ionization (EI).

- Electron Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Mass Range: m/z 50-500.
- Ion Source Temperature: 200-250 °C.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **Ethyl 2-bromo-3-nitrobenzoate**.



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Caption: Workflow for the spectroscopic analysis of a chemical compound.

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